
Methyl 4-(pyrrolidine-1-carbonylamino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(pyrrolidine-1-carbonylamino)benzoate, also known as MPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPB is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 308.35 g/mol.
作用機序
The mechanism of action of Methyl 4-(pyrrolidine-1-carbonylamino)benzoate is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of certain enzymes such as acetylcholinesterase and topoisomerase II. Methyl 4-(pyrrolidine-1-carbonylamino)benzoate has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Methyl 4-(pyrrolidine-1-carbonylamino)benzoate has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of topoisomerase II. Methyl 4-(pyrrolidine-1-carbonylamino)benzoate has also been found to inhibit the activity of acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. Additionally, Methyl 4-(pyrrolidine-1-carbonylamino)benzoate has been found to have antifungal and antibacterial properties.
実験室実験の利点と制限
Methyl 4-(pyrrolidine-1-carbonylamino)benzoate has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in the laboratory. It is also soluble in organic solvents, which makes it easy to use in various experiments. However, Methyl 4-(pyrrolidine-1-carbonylamino)benzoate has some limitations as well. It is not very soluble in water, which can limit its applications in certain experiments. Additionally, Methyl 4-(pyrrolidine-1-carbonylamino)benzoate can be toxic in high concentrations, which can be a potential hazard for researchers.
将来の方向性
There are several future directions for Methyl 4-(pyrrolidine-1-carbonylamino)benzoate research. One potential direction is to investigate its potential applications in the treatment of Alzheimer's disease. Methyl 4-(pyrrolidine-1-carbonylamino)benzoate has been found to inhibit the activity of acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. Another potential direction is to investigate its potential applications in the treatment of cancer. Methyl 4-(pyrrolidine-1-carbonylamino)benzoate has been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, further research can be done to investigate the potential applications of Methyl 4-(pyrrolidine-1-carbonylamino)benzoate in the field of biochemistry and pharmacology.
Conclusion:
In conclusion, Methyl 4-(pyrrolidine-1-carbonylamino)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It can be synthesized by reacting 4-aminobenzoic acid with pyrrolidine-1-carbonyl chloride in the presence of a suitable solvent such as dimethylformamide. Methyl 4-(pyrrolidine-1-carbonylamino)benzoate has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been found to have anticancer, antifungal, and antibacterial properties. Methyl 4-(pyrrolidine-1-carbonylamino)benzoate has also been found to inhibit the activity of certain enzymes such as acetylcholinesterase and topoisomerase II. While Methyl 4-(pyrrolidine-1-carbonylamino)benzoate has several advantages for lab experiments, it also has some limitations. Further research can be done to investigate its potential applications in the treatment of Alzheimer's disease, cancer, and other fields.
合成法
Methyl 4-(pyrrolidine-1-carbonylamino)benzoate can be synthesized by reacting 4-aminobenzoic acid with pyrrolidine-1-carbonyl chloride in the presence of a suitable solvent such as dimethylformamide. The resulting product is then treated with methyl chloroformate to obtain Methyl 4-(pyrrolidine-1-carbonylamino)benzoate. The overall yield of this synthesis method is approximately 60%.
科学的研究の応用
Methyl 4-(pyrrolidine-1-carbonylamino)benzoate has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to have anticancer, antifungal, and antibacterial properties. Methyl 4-(pyrrolidine-1-carbonylamino)benzoate has also been found to inhibit the activity of certain enzymes such as acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease.
特性
IUPAC Name |
methyl 4-(pyrrolidine-1-carbonylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-18-12(16)10-4-6-11(7-5-10)14-13(17)15-8-2-3-9-15/h4-7H,2-3,8-9H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMJQTQNQRRMGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

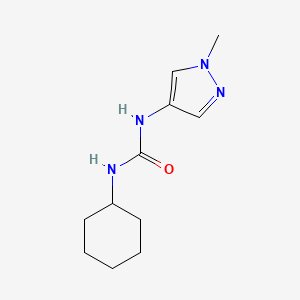
![3-(carbamoylamino)-N-[3-methyl-2-(4-methylpiperidin-1-yl)butyl]-3-(3-methylphenyl)propanamide](/img/structure/B7526769.png)
![2-[4-(Hydroxymethyl)piperidin-1-yl]-1-pyrrolidin-1-ylpropan-1-one](/img/structure/B7526778.png)
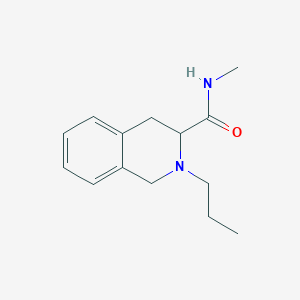
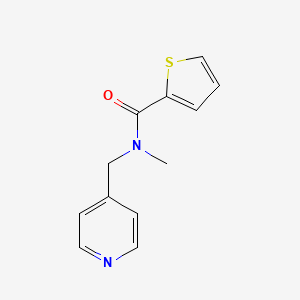
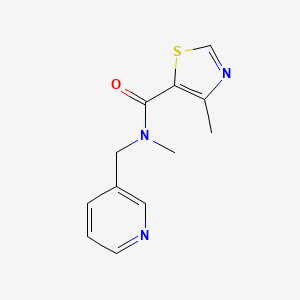
![N-cyclopropyl-N-ethyl-2-[4-[1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]piperazin-1-yl]acetamide](/img/structure/B7526799.png)
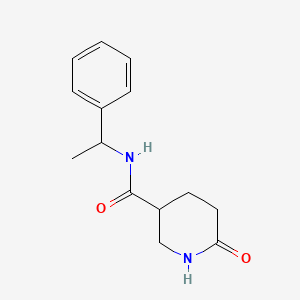
![N-[[1-(dimethylamino)cyclopentyl]methyl]methanesulfonamide](/img/structure/B7526828.png)
![3-(3-Ethynylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7526830.png)

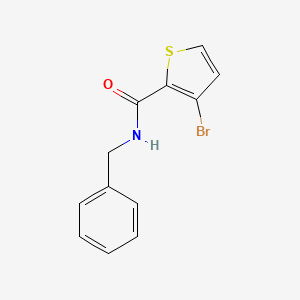
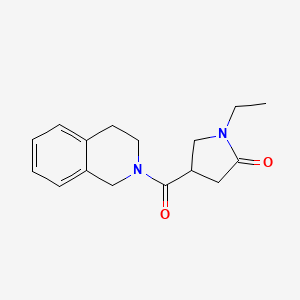
![N-benzyl-3-[6-(dimethylamino)pyridine-3-carbonyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B7526843.png)